molecular formula C12H21NO3 B6161508 tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate CAS No. 1934542-93-4

tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate

Cat. No. B6161508
CAS RN: 1934542-93-4
M. Wt: 227.3
InChI Key:
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Description

Tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate (TBHP) is a carboxylic acid derivative of azetidine, an organic compound with a three-membered ring structure. It has been studied for its potential use in various scientific research applications, including as a drug target, a catalyst, and a reagent.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate has been studied for its potential use in various scientific research applications. It has been used as a drug target for the development of novel therapeutic agents for treating diseases such as cancer and HIV. It has also been studied as a catalyst for the synthesis of organic compounds. Additionally, tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate has been studied as a reagent for the synthesis of complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate is not well-understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Inhibition of COX-2 activity has been associated with a decrease in inflammation and pain. Additionally, tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate has been shown to modulate the activity of other enzymes involved in the metabolism of fatty acids and lipids.
Biochemical and Physiological Effects
tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, resulting in a decrease in inflammation and pain. Additionally, tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids and lipids, resulting in a decrease in plasma cholesterol levels. tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate has also been shown to have anti-cancer and anti-viral activity, although the exact mechanism of action is not yet fully understood.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and can be stored at room temperature. However, tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of possible future directions for tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate research. Further research could be conducted to explore the mechanism of action of tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate in more detail. Additionally, further research could be conducted to explore the potential therapeutic applications of tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate, such as its potential use in the treatment of cancer and HIV. Finally, research could be conducted to explore the potential of tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate as a catalyst for the synthesis of organic compounds.

Synthesis Methods

Tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate can be synthesized via a three-step reaction sequence. The first step involves reacting tert-butyl azetidine-1-carboxylate with formaldehyde to produce the corresponding hydroxymethyl derivative. The second step involves reacting the hydroxymethyl derivative with an alkyne to produce the corresponding alkyne-substituted derivative. Finally, the alkyne-substituted derivative is reacted with a base to produce tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(hydroxymethyl)-3-(prop-2-en-1-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with prop-2-en-1-ol in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "tert-butyl 3-aminomethylazetidine-1-carboxylate", "prop-2-en-1-ol", "catalyst" ], "Reaction": [ "Add tert-butyl 3-aminomethylazetidine-1-carboxylate and prop-2-en-1-ol to a reaction flask", "Add a suitable catalyst to the reaction mixture", "Stir the reaction mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1934542-93-4

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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